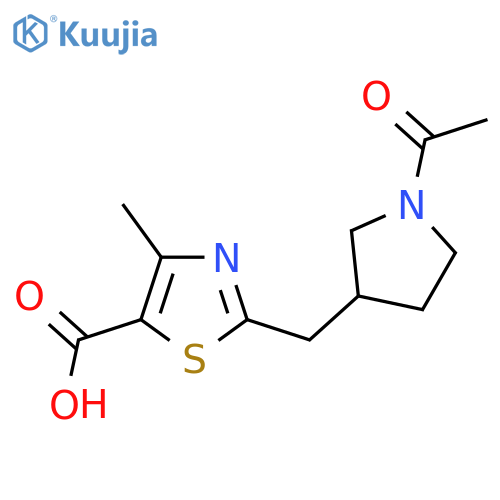Cas no 2680709-66-2 (2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid)
2-(1-アセチルピロリジン-3-イル)メチル-4-メチル-1,3-チアゾール-5-カルボン酸は、ピロリジン環とチアゾール環を有する複素環化合物です。この化合物は、医薬品中間体としての応用が期待される構造的特徴を持ち、特に生物学的活性を有する分子設計において有用です。カルボン酸基の存在により、さらなる誘導体化が可能であり、創薬研究における多様な化学変換が行えます。また、アセチル基を有するピロリジン部分は、分子の溶解性や膜透過性の調整に寄与します。チアゾール環は、薬理活性発現に重要な役割を果たすことが知られており、標的タンパク質との相互作用を最適化するための構造要素として機能します。

2680709-66-2 structure
商品名:2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid
2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- EN300-28282896
- 2680709-66-2
- 2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid
-
- インチ: 1S/C12H16N2O3S/c1-7-11(12(16)17)18-10(13-7)5-9-3-4-14(6-9)8(2)15/h9H,3-6H2,1-2H3,(H,16,17)
- InChIKey: JZGQUPPZBCJRTG-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C)N=C1CC1CN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 268.08816355g/mol
- どういたいしつりょう: 268.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 98.7Ų
2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28282896-1.0g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 1.0g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28282896-5.0g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 5.0g |
$3023.0 | 2025-03-19 | |
| Enamine | EN300-28282896-0.1g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 0.1g |
$917.0 | 2025-03-19 | |
| Enamine | EN300-28282896-0.5g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 0.5g |
$1001.0 | 2025-03-19 | |
| Enamine | EN300-28282896-10.0g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 10.0g |
$4483.0 | 2025-03-19 | |
| Enamine | EN300-28282896-0.05g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 0.05g |
$876.0 | 2025-03-19 | |
| Enamine | EN300-28282896-10g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 10g |
$4483.0 | 2023-09-09 | ||
| Enamine | EN300-28282896-1g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 1g |
$1043.0 | 2023-09-09 | ||
| Enamine | EN300-28282896-5g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 5g |
$3023.0 | 2023-09-09 | ||
| Enamine | EN300-28282896-0.25g |
2-[(1-acetylpyrrolidin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680709-66-2 | 95.0% | 0.25g |
$959.0 | 2025-03-19 |
2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
2680709-66-2 (2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
